Sandalore

Description

Properties

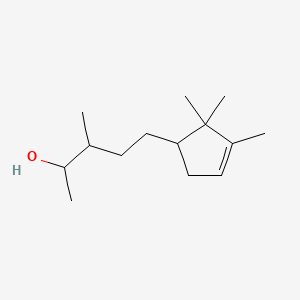

IUPAC Name |

3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h7,10,12-13,15H,6,8-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYMOTOXXHCHOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)CCC(C)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

65113-99-7 |

Source

|

| Record name | Sandalore | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65113-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sandalore | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α,β,2,2,3-pentamethylcyclopent-3-ene-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANDALORE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL3NL51UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sandalore's Mechanism of Action in Keratinocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Sandalore, a synthetic sandalwood odorant, on human keratinocytes. The information presented is collated from key research findings, offering a detailed understanding of the signaling cascades and cellular responses elicited by this compound.

Core Mechanism: OR2AT4 Activation

This compound's primary mode of action in keratinocytes is initiated by its binding to and activation of the ectopic olfactory receptor, OR2AT4.[1][2][3] This G-protein coupled receptor, typically associated with the sense of smell, is functionally expressed in the epidermis.[4] The activation of OR2AT4 by this compound triggers a cascade of intracellular signaling events, fundamentally altering keratinocyte behavior.[2][3]

Intracellular Signaling Pathways

Upon activation of OR2AT4, two principal second messenger systems are engaged: a significant influx of calcium ions (Ca2+) and an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][5] These initial signals then propagate through several downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling axes.[2]

Calcium and cAMP Signaling

This compound stimulation leads to a robust and transient increase in intracellular Ca2+ concentration in human keratinocytes.[2] This Ca2+ signal is a critical initiator for subsequent downstream events. Concurrently, this compound binding to OR2AT4 activates a cAMP-dependent pathway.[2]

Initial signaling events following this compound binding to OR2AT4.

MAPK Pathway Activation

The initial Ca2+ and cAMP signals converge on the MAPK signaling cascade, leading to the phosphorylation and activation of key kinases, including Extracellular signal-regulated kinases 1 and 2 (Erk1/2) and p38 MAPK.[2][6] The activation of these pathways is crucial for mediating the proliferative and migratory effects of this compound.

PI3K/Akt/mTOR Pathway Activation

This compound also activates the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The activation of this cascade contributes significantly to the observed cellular responses in keratinocytes following this compound treatment.

Downstream signaling pathways activated by this compound.

Cellular Effects of this compound on Keratinocytes

The activation of these intricate signaling networks culminates in several beneficial physiological responses in keratinocytes, primarily promoting tissue repair and regeneration.

Proliferation and Migration

Long-term stimulation with this compound has been shown to positively affect keratinocyte proliferation and migration.[2][7] These effects are crucial for the re-epithelialization process during wound healing.

Wound Healing

In vitro studies, such as the wound scratch assay, have demonstrated that this compound promotes the regeneration of keratinocyte monolayers.[2][7] This suggests a direct role for this compound in accelerating wound closure.

Suppression of Senescence

Recent evidence indicates that this compound, through OR2AT4 activation, can inhibit hydrogen peroxide-induced senescence in human keratinocytes. This anti-aging effect is mediated by the activation of the CaMKKβ/AMPK/mTORC1/autophagy signaling axis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular and molecular parameters in keratinocytes, as reported in the literature.

Table 1: Effect of this compound on Keratinocyte Proliferation and Migration

| Parameter | This compound Concentration | Duration of Treatment | Observed Effect | Reference |

| Cell Proliferation | 100 µM | 48 hours | ~20% increase | Busse et al., 2014 |

| Cell Migration (Wound Closure) | 100 µM | 24 hours | Significant increase in wound closure rate | Busse et al., 2014 |

Table 2: Effect of this compound on Intracellular Signaling Molecules

| Molecule | This compound Concentration | Time Point | Fold Change/Observation | Reference |

| Intracellular Ca2+ | 300 µM | Peak within seconds | Strong transient increase | Busse et al., 2014 |

| Intracellular cAMP | 100 µM | 15 minutes | ~1.5-fold increase | Busse et al., 2014 |

| p-Erk1/2 | 100 µM | 15 minutes | Significant increase | Busse et al., 2014 |

| p-p38 | 100 µM | 15 minutes | Significant increase | Busse et al., 2014 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound's effects on keratinocytes.

Primary Human Keratinocyte Culture

Workflow for primary human keratinocyte culture.

Protocol:

-

Obtain human skin biopsies and separate the epidermis from the dermis using dispase treatment overnight at 4°C.[1]

-

Isolate keratinocytes from the epidermis by trypsinization at 37°C for 10-15 minutes.[1]

-

Neutralize trypsin with soybean trypsin inhibitor and collect the cells by centrifugation.

-

Resuspend the cell pellet in keratinocyte growth medium (e.g., KGM-Gold) and plate onto collagen-coated culture flasks.[1][8]

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Change the medium every 2-3 days and subculture the cells when they reach 70-80% confluency.

In Vitro Wound Scratch Assay

Workflow for the in vitro wound scratch assay.

Protocol:

-

Seed primary human keratinocytes in 6-well plates and grow them to full confluency.[9][10]

-

Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[10]

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh keratinocyte growth medium containing either this compound (e.g., 100 µM) or vehicle control (DMSO).[11]

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.[9]

-

Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.

Calcium Imaging

Workflow for calcium imaging in keratinocytes.

Protocol:

-

Culture primary human keratinocytes on glass coverslips.

-

Load the cells with the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a serum-free medium for 30-60 minutes at 37°C.[12][13]

-

Wash the cells with Hank's Balanced Salt Solution (HBSS) to remove extracellular dye.

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.

-

Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.[13][14]

-

Perfuse the cells with a solution containing this compound (e.g., 300 µM) and continuously record the fluorescence changes.[2]

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths to determine the relative changes in intracellular calcium concentration.[14]

cAMP Measurement

Protocol:

-

Culture primary human keratinocytes in 24-well plates.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of this compound or a vehicle control for a defined time (e.g., 15 minutes).[2]

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay kit, following the manufacturer's instructions.

Western Blot Analysis for Phosphorylated Kinases

Workflow for Western blot analysis.

Protocol:

-

Culture primary human keratinocytes and treat them with this compound (e.g., 100 µM) or vehicle for various time points (e.g., 0, 5, 15, 30, 60 minutes).[15]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[15]

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the kinases of interest (e.g., anti-phospho-Erk1/2, anti-phospho-p38) overnight at 4°C.[16]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

-

To normalize the data, strip the membrane and re-probe with antibodies against the total forms of the respective kinases.

This guide provides a foundational understanding of this compound's mechanism of action in keratinocytes. Further research will continue to elucidate the intricate details of these pathways and their potential for therapeutic and cosmetic applications.

References

- 1. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Protocol for the long-term culture of human primary keratinocytes from the normal colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Newly discovered olfactory receptors in epidermal keratinocytes are associated with proliferation, migration, and re-epithelialization of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Simplest Protocol for Rapid and Long-Term Culture of Primary Epidermal Keratinocytes from Human and Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. med.virginia.edu [med.virginia.edu]

- 11. mediteknia.es [mediteknia.es]

- 12. Altered Calcium-Mediated Cell Signaling in Keratinocytes Cultured from Patients with Neurofibromatosis Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brainvta.tech [brainvta.tech]

- 14. moodle2.units.it [moodle2.units.it]

- 15. Expression and regulation of the ERK1/2 and p38 MAPK signaling pathways in periodontal tissue remodeling of orthodontic tooth movement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Item - Western blot analysis of effect of GrK on ERK1/2 and p38 MAPK phosphorylation. - Public Library of Science - Figshare [plos.figshare.com]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Olfactory Receptor OR2AT4 and its Interaction with Sandalore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The olfactory receptor OR2AT4, a G-protein coupled receptor (GPCR), has garnered significant attention for its ectopic expression and functional roles in non-olfactory tissues, particularly in human skin keratinocytes and hair follicles.[1][2] Its activation by the synthetic sandalwood odorant, Sandalore, triggers a cascade of intracellular signaling events that modulate crucial cellular processes such as proliferation, migration, and apoptosis.[2][3] This technical guide provides an in-depth overview of the OR2AT4-Sandalore interaction, consolidating quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This information is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development exploring the therapeutic potential of targeting OR2AT4.

Data Presentation

The interaction of this compound with OR2AT4 initiates a series of downstream signaling events. The following tables summarize the available quantitative data from studies on human cell lines.

Table 1: Ligand-Receptor Interaction Parameters

| Parameter | Value | Cell Line | Reference |

| This compound EC50 (cAMP) | 197 µM | HaCaT (human keratinocytes) | [1] |

| This compound EC50 (cAMP) | 310 µM | K562 (human myeloid leukemia) | |

| This compound EC50 (Ca2+) | 265 µM | K562 (human myeloid leukemia) |

EC50 (Half-maximal effective concentration) represents the concentration of this compound that elicits 50% of the maximal response for the indicated second messenger.

Table 2: Downstream Signaling Activation

| Signaling Molecule | Fold Change (vs. Control) | Time Point | Cell Line | Reference |

| cAMP | ~3-fold increase | Not specified | HaCaT (human keratinocytes) | [1] |

| Phospho-p44/42 MAPK (ERK1/2) | 2.1 (±0.22) | Not specified | K562 (human myeloid leukemia) | |

| Phospho-Akt | 2.7 (±0.34) | Not specified | K562 (human myeloid leukemia) |

Fold change values indicate the magnitude of increase in the specified signaling molecule's activity or concentration upon stimulation with this compound.

Signaling Pathways

Activation of OR2AT4 by this compound initiates a canonical G-protein coupled receptor signaling cascade, primarily through the Gαs and Gαolf subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This is followed by an influx of extracellular calcium (Ca2+).[2] These second messengers then trigger multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades involving ERK1/2 and p38, and the CaMKKβ/AMPK/mTORC1/autophagy axis.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the OR2AT4-Sandalore interaction.

Cell Culture

-

Cell Line: Human adult low-calcium temperature-sensitive keratinocytes (HaCaT) are a commonly used cell line for these studies.[4]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

OR2AT4 Knockdown using siRNA

This protocol is essential to confirm that the observed effects of this compound are mediated through OR2AT4.

-

Reagents: Commercially available siRNA targeting human OR2AT4 and a non-targeting (scrambled) control siRNA are used. A suitable transfection reagent (e.g., Lipofectamine RNAiMAX) is also required.

-

Procedure:

-

Seed HaCaT cells in 6-well plates and grow to 50-60% confluency.

-

Prepare siRNA-lipid complexes according to the manufacturer's protocol.

-

Add the complexes to the cells and incubate for 48-72 hours.

-

Verify the knockdown efficiency by quantifying OR2AT4 mRNA levels using quantitative real-time PCR (qRT-PCR) or protein levels via Western blotting.

-

The cells are then ready for subsequent functional assays.

-

Intracellular Calcium Imaging

This assay measures the this compound-induced increase in intracellular calcium concentration.

-

Reagents: A calcium-sensitive fluorescent dye such as Fura-2 AM is used. Hanks' Balanced Salt Solution (HBSS) is used as the imaging buffer.

-

Procedure:

-

Seed HaCaT cells on glass coverslips and grow to 80-90% confluency.

-

Load the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

-

Obtain a baseline fluorescence reading.

-

Perfuse the cells with a solution containing this compound at the desired concentration.

-

Record the changes in the ratio of fluorescence emission at 340 nm and 380 nm excitation over time. The ratio is proportional to the intracellular calcium concentration.

-

cAMP Measurement Assay

This assay quantifies the change in intracellular cAMP levels following OR2AT4 activation.

-

Reagents: A commercial cAMP enzyme immunoassay (EIA) or a fluorescence/luminescence-based biosensor assay kit is used.

-

Procedure (using an EIA kit):

-

Seed HaCaT cells in a 96-well plate and grow to near confluency.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of this compound for a defined time (e.g., 15-30 minutes).

-

Lyse the cells and perform the cAMP EIA according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence on a plate reader and calculate the cAMP concentration based on a standard curve.

-

Western Blotting for Phosphorylated Kinases

This method is used to detect the activation of downstream signaling kinases like ERK1/2 and p38 MAPK.

-

Reagents: Primary antibodies specific for the phosphorylated forms of ERK1/2 and p38, as well as antibodies for the total forms of these proteins. A suitable secondary antibody conjugated to an enzyme (e.g., HRP) is also required.

-

Procedure:

-

Treat HaCaT cells with this compound for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on keratinocyte migration.

-

Procedure:

-

Grow HaCaT cells in a 6-well plate until a confluent monolayer is formed.

-

Create a linear "scratch" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing either this compound or a vehicle control.

-

Capture images of the scratch at the beginning of the experiment (t=0) and at various time points thereafter (e.g., every 8 or 12 hours) until the scratch is closed in the control wells.

-

Measure the area of the scratch at each time point using image analysis software and calculate the rate of wound closure.

-

Ex Vivo Hair Follicle Organ Culture

This model allows for the study of this compound's effects on hair growth in a system that closely mimics the in vivo environment.

-

Procedure:

-

Isolate individual hair follicles from human scalp skin samples obtained from cosmetic surgery.

-

Culture the hair follicles in a serum-free medium (e.g., Williams E medium) supplemented with insulin, hydrocortisone, and antibiotics.

-

Treat the hair follicles with this compound or a vehicle control.

-

Monitor hair shaft elongation daily using a microscope equipped with a calibrated eyepiece.

-

At the end of the culture period, the hair follicles can be processed for histological analysis or molecular assays (e.g., qRT-PCR, immunohistochemistry) to assess markers of proliferation and apoptosis.

-

Conclusion

The interaction between this compound and the olfactory receptor OR2AT4 represents a promising avenue for therapeutic interventions in dermatology and hair care. The activation of this receptor in keratinocytes and hair follicles triggers a complex network of signaling pathways that ultimately promote cell proliferation and migration while inhibiting apoptosis. This technical guide has provided a comprehensive overview of the quantitative data, experimental methodologies, and signaling cascades involved in this interaction. It is anticipated that this information will facilitate further research and development aimed at harnessing the therapeutic potential of modulating OR2AT4 activity for skin repair, anti-aging, and the treatment of hair loss disorders.

References

The Olfactory Receptor Agonist Sandalore: A Catalyst for Skin Cell Proliferation and Regeneration

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The synthetic sandalwood odorant, Sandalore, has emerged as a significant modulator of skin cell physiology, primarily through its interaction with the ectopic olfactory receptor OR2AT4 expressed in human keratinocytes. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on skin cell proliferation, migration, and survival. It details the underlying molecular signaling pathways, summarizes key quantitative data from pivotal studies, and provides comprehensive experimental protocols to facilitate further research in this promising area of dermatology and drug development.

Introduction

The discovery of functional olfactory receptors in non-olfactory tissues has opened new avenues for therapeutic intervention in a variety of cellular processes. In the skin, the olfactory receptor OR2AT4 has been identified as a key player in mediating the effects of certain odorants on keratinocyte function. This compound, a synthetic sandalwood mimetic, is a potent agonist of OR2AT4 and has been shown to promote cellular activities essential for wound healing and skin regeneration.[1][2] This guide synthesizes the existing research to provide a detailed technical overview for scientists and professionals in the field.

The OR2AT4 Signaling Cascade in Keratinocytes

This compound's effects on skin cells are primarily initiated by its binding to the G-protein coupled receptor OR2AT4.[1] This interaction triggers two distinct downstream signaling pathways, depending on the cellular context.

The cAMP/PKA/MAPK Pathway in Proliferating Keratinocytes

In standard proliferating keratinocytes, this compound-induced activation of OR2AT4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and calcium (Ca2+) levels.[1][3] This rise in second messengers activates protein kinase A (PKA) and subsequently leads to the phosphorylation of the mitogen-activated protein kinases (MAPKs), extracellular signal-regulated kinase 1/2 (Erk1/2), and p38.[1][3] This signaling cascade is crucial for promoting keratinocyte proliferation and migration, which are fundamental processes in wound re-epithelialization.[1]

The CaMKKβ/AMPK/mTORC1 Pathway in Senescent Keratinocytes

In the context of cellular senescence, an age-related decline in cellular function, this compound has been shown to suppress the senescent phenotype and restore proliferation in human keratinocytes.[4] This effect is mediated through a distinct signaling pathway initiated by the this compound-induced increase in intracellular calcium.[4][5] The elevated calcium levels activate Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK).[4][5] Activated AMPK then modulates the mTORC1 signaling axis, leading to the promotion of autophagy and the restoration of cellular proliferation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on human keratinocytes.

Table 1: Effect of this compound on Keratinocyte Proliferation and Migration

| Parameter | Cell Type | This compound Concentration | Treatment Duration | Result | Reference |

| Cell Proliferation | HaCaT | 1 mM | 5 days | ~32% increase | [6] |

| Cell Migration | HaCaT | 1 mM | 24 hours | ~40-50% increase in wound closure | [6] |

| Ki-67 Expression (Senescent Cells) | HaCaT | 100 µM | 24 hours | Significant increase in Ki-67 positive cells | [4] |

Table 2: Effect of this compound on Signaling Molecules

| Parameter | Cell Type | This compound Concentration | Treatment Duration | Result | Reference |

| Intracellular Ca2+ | HaCaT | 500 µM | Seconds | Rapid and transient increase | [1] |

| Intracellular cAMP | HaCaT | 100 µM | 15 minutes | ~2-fold increase | [1] |

| p-Erk1/2 | HaCaT | 1 mM | 15 minutes | Significant increase | [1] |

| p-p38 MAPK | HaCaT | 1 mM | 15 minutes | Significant increase | [1] |

| p-AMPK (Senescent Cells) | HaCaT | 100 µM | 24 hours | Significant increase | [4] |

Detailed Experimental Protocols

The following protocols are based on the methodologies reported in the primary literature and are provided as a guide for researchers.

Cell Culture

-

Cell Line: Human immortalized keratinocyte cell line (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (MTT Assay)

-

Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 1 µM to 1 mM) or vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Migration Assay (Wound Scratch Assay)

-

Seed HaCaT cells in a 6-well plate and grow them to a confluent monolayer.

-

Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with a serum-free medium containing this compound or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope.

-

Quantify the wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).

Calcium Imaging

-

Seed HaCaT cells on glass coverslips and culture overnight.

-

Load the cells with 2 µM Fura-2 AM in a serum-free medium for 30 minutes at 37°C.

-

Wash the cells with a standard bath solution (e.g., Krebs-Ringer-HEPES).

-

Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380) and then perfuse the cells with a solution containing this compound.

-

Record the change in the fluorescence ratio over time to measure the intracellular calcium concentration.

Western Blotting for Phosphorylated Kinases

-

Treat HaCaT cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated Erk1/2, total Erk1/2, phosphorylated p38, and total p38 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

siRNA-mediated Knockdown of OR2AT4

-

Seed HaCaT cells to be 50-60% confluent at the time of transfection.

-

Prepare a mixture of OR2AT4-specific siRNA or a non-targeting control siRNA with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium according to the manufacturer's instructions.

-

Add the siRNA-transfection reagent complex to the cells and incubate for 4-6 hours.

-

Replace the medium with a complete culture medium and incubate for 48-72 hours to allow for gene silencing.

-

Verify the knockdown efficiency by RT-qPCR or Western blotting for OR2AT4.

-

Perform downstream experiments to assess the effect of OR2AT4 knockdown on this compound-induced cellular responses.

Conclusion and Future Directions

The activation of the olfactory receptor OR2AT4 by this compound presents a compelling mechanism for promoting skin cell proliferation and migration, with significant implications for wound healing and anti-aging therapies. The detailed signaling pathways and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other OR2AT4 agonists. Future research should focus on elucidating the in vivo efficacy and safety of topical this compound formulations, identifying endogenous ligands for OR2AT4 in the skin, and exploring the potential of targeting this receptor for the treatment of various dermatological conditions characterized by impaired wound healing or accelerated aging.

References

- 1. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Busse, D., Kudella, P., Grüning, N. M., Gisselmann, G., Ständer, S., Luger, T. et al. (2014). A Synthetic Sandalwood Odorant Induces Wound-Healing Processes in Human Keratinocytes via the Olfactory Receptor OR2AT4. Journal of Investigative Dermatology, 134, 2823-2832. - References - Scientific Research Publishing [scirp.org]

- 3. OR2AT4, an Ectopic Olfactory Receptor, Suppresses Oxidative Stress-Induced Senescence in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. mdpi.com [mdpi.com]

The Olfactory Receptor OR2AT4 as a Novel Target for Hair Growth: A Technical Overview of Initial Sandalore Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery that human hair follicles express functional olfactory receptors has opened a new frontier in trichology and the development of novel therapeutics for hair loss. This technical guide delves into the initial pioneering studies on the synthetic sandalwood odorant, Sandalore, and its remarkable effects on human hair follicle growth. We will explore the molecular mechanisms, present key quantitative data from foundational ex vivo and clinical research, and provide detailed experimental protocols for the methodologies employed. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, cosmetic science, and drug development.

The Role of the Olfactory Receptor OR2AT4 in Hair Follicles

Initial research identified the expression of the olfactory receptor OR2AT4 in the outer root sheath of human hair follicles.[1][2][3][4] Subsequent studies have demonstrated that the activation of this receptor by its specific agonist, this compound, triggers a signaling cascade that ultimately promotes hair growth.[1][2][3][4] This finding has led to the concept of "olfactotherapy" for hair loss, where a cosmetically widely-used odorant can regulate the growth of a human mini-organ.[3]

Quantitative Data from Key Studies

The following tables summarize the key quantitative findings from the foundational ex vivo study by Chéret et al. (2018) and a subsequent clinical trial by Jimenez et al. (2020) investigating the effects of this compound on hair follicle growth.

Table 1: Ex Vivo Effects of this compound on Human Hair Follicles

| Parameter | Treatment Group (this compound) | Control Group (Vehicle) | Percentage Change | Statistical Significance |

| Anagen VI Maintenance | Prolonged anagen phase | Normal progression to catagen | Treatment with 0.5 mM this compound resulted in a significant prolongation of the anagen VI stage compared to vehicle-treated follicles over a 6-day culture period. | p < 0.05 |

| Apoptosis (TUNEL+ cells in hair matrix) | Decreased number of apoptotic cells | Higher number of apoptotic cells | A significant reduction in the number of apoptotic keratinocytes in the hair bulb was observed in this compound-treated follicles. | p < 0.05 |

| IGF-1 Protein Expression (in outer root sheath) | Increased expression | Basal expression | Treatment with this compound led to a significant upregulation of the anagen-prolonging growth factor, Insulin-like Growth Factor 1 (IGF-1). | p < 0.05 |

Data extracted from Chéret et al., Nature Communications, 2018.[3][4]

Table 2: Clinical Trial Results of 1% Topical this compound Solution in Female Telogen Effluvium

| Parameter | Treatment Group (1% this compound) | Placebo Group | Outcome | Statistical Significance |

| Hair Shedding | Reduced hair shedding | No significant change | A significant reduction in daily hair loss was observed in the this compound group compared to placebo. | p < 0.05 |

| Hair Volume | Increased hair volume | No significant change | Treatment with this compound resulted in a statistically significant increase in hair volume.[5][6][7][8] | p < 0.05 |

| Anagen/Telogen Ratio | Increased ratio | No significant change | A significant improvement in the proportion of hairs in the anagen (growth) phase was noted in the treatment group. | p < 0.05 |

Data based on the findings of Jimenez et al., Journal of Cosmetic Dermatology, 2020.[1][5][6][7][8]

Signaling Pathway of this compound-Mediated Hair Growth

The activation of the olfactory receptor OR2AT4 by this compound initiates a cascade of intracellular events that culminate in the promotion of hair growth. The diagram below illustrates this signaling pathway.

Caption: this compound-induced OR2AT4 signaling pathway in hair follicles.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial studies on this compound and hair follicle growth.

Human Hair Follicle Organ Culture

This ex vivo model allows for the maintenance of intact human hair follicles in a controlled laboratory setting, enabling the study of hair growth dynamics and the effects of various compounds.

Workflow Diagram:

Caption: Workflow for human hair follicle organ culture and analysis.

Detailed Methodology:

-

Source of Hair Follicles: Human scalp skin samples are obtained from consenting patients undergoing facelift surgery.

-

Microdissection: Anagen VI hair follicles are isolated from the subcutaneous fat of the scalp skin under a dissecting microscope.

-

Culture Medium: Isolated follicles are cultured individually in 24-well plates containing William's E medium supplemented with 2 mM L-glutamine, 10 ng/mL hydrocortisone, 10 µg/mL insulin, and a penicillin-streptomycin solution.

-

Treatment: Hair follicles are treated with this compound (typically at concentrations of 50 µM and 500 µM) or a vehicle control.

-

Incubation: The culture plates are incubated at 37°C in a humidified atmosphere of 5% CO2 for 6 days.

-

Hair Cycle Analysis: The hair cycle stage of each follicle is evaluated daily using a stereomicroscope based on the morphological criteria of the hair bulb (e.g., anagen, early catagen, mid-catagen, late catagen).

-

Hair Shaft Elongation: Hair shaft length is measured daily using an imaging software to determine the rate of hair growth.

Immunohistochemistry for IGF-1 and TUNEL Assay

Immunohistochemistry is employed to visualize the expression and localization of specific proteins within the hair follicle, while the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect apoptotic cells.

Detailed Methodology:

-

Tissue Preparation: Cultured hair follicles are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Antigen Retrieval: For IGF-1 staining, heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

-

Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., 5% normal goat serum in PBS).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for IGF-1 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.

-

Detection: The signal is amplified using an avidin-biotin-peroxidase complex and visualized with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.

-

TUNEL Assay: For apoptosis detection, a commercially available TUNEL kit is used according to the manufacturer's instructions. This involves labeling the 3'-hydroxyl ends of DNA fragments generated during apoptosis with a fluorescently labeled dUTP.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and mounted for microscopic analysis.

-

Quantification: The intensity of IGF-1 staining and the number of TUNEL-positive cells are quantified using image analysis software.

Conclusion and Future Directions

The initial studies on this compound have provided compelling evidence for the role of the olfactory receptor OR2AT4 in regulating human hair follicle growth. The ability of a topically applied, cosmetically acceptable odorant to prolong the anagen phase and reduce hair shedding represents a significant advancement in the field of hair loss treatment. These findings lay the groundwork for the development of a new class of "olfactotherapeutic" agents for androgenetic alopecia and telogen effluvium.

Future research should focus on further elucidating the downstream signaling pathways activated by OR2AT4, exploring the potential of other OR2AT4 agonists, and conducting larger-scale, long-term clinical trials to confirm the efficacy and safety of this compound for various types of hair loss in diverse populations. The insights gained from these pioneering studies have undoubtedly paved the way for innovative and targeted approaches to hair restoration.

References

- 1. Topical odorant application of the specific olfactory receptor OR2AT4 agonist, this compound® , improves telogen effluvium-associated parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Olfactory receptor OR2AT4 regulates human hair growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Topical this compound® , a specific OR2AT4-stimulating odorant, ameliorates telogen effluvium: Randomized, double-blinded, placebo-controlled trial [morressier.com]

- 7. researchgate.net [researchgate.net]

- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

The Scent of Regeneration: Unveiling the Role of OR2AT4 in Skin Homeostasis

A Technical Guide for Researchers and Drug Development Professionals on the Ectopic Olfactory Receptor OR2AT4 in Human Skin Keratinocytes.

Executive Summary

The discovery of functional olfactory receptors (ORs) in non-olfactory tissues has opened new avenues for therapeutic intervention. This whitepaper provides an in-depth technical overview of the olfactory receptor OR2AT4, which is ectopically expressed in human skin keratinocytes. Activation of OR2AT4 by the synthetic sandalwood odorant, Sandalore, has been shown to trigger a cascade of signaling events that promote cell proliferation, migration, and tissue regeneration, while simultaneously combating cellular senescence. These findings highlight OR2AT4 as a promising target for the development of novel dermatological and cosmetic applications aimed at accelerating wound healing and mitigating the effects of skin aging. This document details the key experimental findings, presents quantitative data in a structured format, outlines the methodologies of pivotal experiments, and provides visual representations of the underlying signaling pathways to facilitate a comprehensive understanding of OR2AT4's function in the skin.

Introduction: The Ectopic Olfactory System of the Skin

The skin, our body's largest organ, is a complex and dynamic environment that is constantly exposed to a myriad of external stimuli. To sense and respond to these cues, skin cells are equipped with a diverse array of sensory receptors. In a groundbreaking discovery, researchers identified that human skin cells, specifically keratinocytes, express functional olfactory receptors, a class of G-protein coupled receptors (GPCRs) previously thought to be exclusive to the nasal epithelium.[1][2][3] One of the most well-characterized of these ectopic ORs is OR2AT4.[4]

The identification of OR2AT4 in keratinocytes and the elucidation of its activation by specific odorants have unveiled a novel chemosensory system in the skin.[1][5] This system plays a crucial role in maintaining skin homeostasis, with implications for wound healing, regeneration, and the aging process.[6][7][8] This guide will delve into the core scientific discoveries surrounding OR2AT4 in skin tissue, providing the technical details necessary for researchers and drug development professionals to explore this exciting new field.

The Discovery and Functional Characterization of OR2AT4 in Keratinocytes

The initial identification of OR2AT4 in human keratinocytes was a pivotal moment in skin biology.[1][5] Researchers demonstrated that this receptor is not merely present but is functionally active, responding to specific ligands to initiate intracellular signaling.

Ligand Activation: The Role of this compound

A synthetic sandalwood odorant, this compound, was identified as a potent agonist for the OR2AT4 receptor.[1][2][5] The interaction between this compound and OR2AT4 is specific, as demonstrated by receptor knockdown experiments using RNA interference, which attenuated the cellular response to this compound.[1][5]

Cellular Responses to OR2AT4 Activation

Upon activation by this compound, OR2AT4 initiates a series of downstream signaling events that culminate in significant physiological responses within the keratinocytes:

-

Increased Cell Proliferation and Migration: Long-term stimulation of keratinocytes with this compound was shown to positively affect cell proliferation and migration. This was observed in vitro through wound scratch assays, where this compound treatment accelerated the regeneration of keratinocyte monolayers.[1][5] These findings strongly suggest the involvement of OR2AT4 in the re-epithelialization phase of wound healing.[1][5][9]

-

Suppression of Oxidative Stress-Induced Senescence: OR2AT4 activation has also been implicated in combating cellular aging. Studies have shown that this compound can inhibit senescent phenotypes in human keratinocytes induced by oxidative stress (e.g., hydrogen peroxide).[6][7][10][11] This anti-senescence effect is associated with restored cell proliferation and the activation of autophagy.[6][7][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on OR2AT4 in skin tissue.

| Parameter | Cell Type | Treatment | Result | Reference |

| OR2AT4 mRNA Expression | HaCaT keratinocytes | - | Co-expressed with GNAL and ADCY3 | [7] |

| Intracellular Calcium ([Ca²⁺]i) Increase | Cultured human keratinocytes | This compound | Strong Ca²⁺ signals | [1][5] |

| OR2AT4 Knockdown Effect on [Ca²⁺]i | HaCaT keratinocytes with OR2AT4 siRNA | This compound | Attenuated increase in calcium level | [6][7] |

| Cell Proliferation | Keratinocytes | Long-term this compound stimulation | Positively affected | [1] |

| Cell Migration | Keratinocytes | Long-term this compound stimulation | Positively affected | [1] |

| OR2AT4 mRNA Knockdown Efficiency | HaCaT keratinocytes | OR2AT4 siRNA | ~70% reduction | [7] |

| Senescence-Associated Parameter | Cell Type | Inducer | Treatment | Result | Reference |

| Senescent Cell Phenotypes | HaCaT keratinocytes | Hydrogen Peroxide | This compound | Inhibited | [6][10] |

| Cell Proliferation (in senescent cells) | HaCaT keratinocytes | Hydrogen Peroxide | This compound | Restored | [6][10] |

| Ki-67 Expression (in senescent cells) | HaCaT keratinocytes | Hydrogen Peroxide | This compound | Restored | [6][10] |

| Senescence-Associated β-Galactosidase Expression | HaCaT keratinocytes | Hydrogen Peroxide | This compound | Inhibited | [6][10] |

| p21 Expression (in senescent cells) | HaCaT keratinocytes | Hydrogen Peroxide | This compound | Increased | [6][10] |

Signaling Pathways of OR2AT4 in Keratinocytes

Activation of the OR2AT4 receptor by this compound initiates two primary signaling cascades within keratinocytes, leading to the observed physiological effects.

The cAMP/MAPK Pathway in Wound Healing

The first identified pathway involves the canonical G-protein coupled receptor signaling cascade.

References

- 1. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. The skin has a sense of smell [cosmeticsbusiness.com]

- 4. dermatologytimes.com [dermatologytimes.com]

- 5. researchgate.net [researchgate.net]

- 6. OR2AT4, an Ectopic Olfactory Receptor, Suppresses Oxidative Stress-Induced Senescence in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OR2AT4, an Ectopic Olfactory Receptor, Suppresses Oxidative Stress-Induced Senescence in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4. | Semantic Scholar [semanticscholar.org]

- 10. pure.korea.ac.kr [pure.korea.ac.kr]

- 11. researchgate.net [researchgate.net]

The Role of Sandalore in Epithelial Tissue Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial tissue, the primary protective barrier of the body, possesses a remarkable capacity for regeneration. This process is governed by a complex interplay of signaling molecules and cellular events. Recent research has unveiled an unexpected player in this intricate process: Sandalore, a synthetic sandalwood odorant. Initially recognized for its olfactory properties, this compound has been demonstrated to promote epithelial tissue regeneration, particularly in the skin, by activating a specific olfactory receptor, OR2AT4, expressed in keratinocytes. This technical guide provides an in-depth overview of the molecular mechanisms, experimental evidence, and methodologies related to the role of this compound in epithelial tissue regeneration, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: The OR2AT4 Signaling Cascade

This compound exerts its pro-regenerative effects on epithelial tissue primarily through the activation of the olfactory receptor OR2AT4, a G-protein coupled receptor (GPCR) found on the surface of human keratinocytes.[1][2][3][4] The binding of this compound to OR2AT4 initiates a downstream signaling cascade that culminates in enhanced cell proliferation and migration, two critical processes in wound healing.[1][2][3]

The activation of OR2AT4 by this compound triggers a cAMP-dependent signaling pathway.[1][2] This leads to a rapid and transient increase in intracellular calcium (Ca2+) levels.[1] The elevation in intracellular calcium, along with the activation of the cAMP pathway, subsequently leads to the phosphorylation and activation of two key mitogen-activated protein kinases (MAPKs): extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 MAPK.[1][2] The activation of these kinases is crucial for relaying the signal to the nucleus, where they can modulate the expression of genes involved in cell cycle progression and migration.

In the context of hair follicles, which are specialized epithelial structures, this compound-mediated activation of OR2AT4 has been shown to prolong the anagen (growth) phase of the hair cycle.[5][6][7][8] This effect is attributed to an increase in the production of Insulin-like Growth Factor-1 (IGF-1), a key regulator of hair growth, and a decrease in apoptosis (programmed cell death) of hair follicle keratinocytes.[5][6][7][8]

Below is a diagram illustrating the signaling pathway initiated by this compound in keratinocytes.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on keratinocyte functions as reported in key studies.

| Parameter | This compound Concentration | Effect | Reference |

| Keratinocyte Proliferation | 1 mM | ~32% increase in cell number after 5 days | Busse et al., 2014[2][3][4] |

| Keratinocyte Migration (In Vitro Wound Healing) | 1 mM | ~36% faster wound closure after 48 hours | Busse et al., 2014[2][3][4] |

| Parameter | This compound Concentration | Effect | Reference |

| Erk1/2 Phosphorylation | 1 mM | Peak activation observed at 15 minutes | Busse et al., 2014[2][3][4] |

| p38 MAPK Phosphorylation | 1 mM | Peak activation observed at 30 minutes | Busse et al., 2014[2][3][4] |

| Intracellular cAMP Level | 1 mM | Significant increase observed after 15 minutes | Busse et al., 2014[2][3][4] |

| Intracellular Ca2+ Concentration | 1 mM | Rapid and transient increase within seconds | Busse et al., 2014[1][2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on this compound and epithelial regeneration.

In Vitro Wound Scratch Assay

This assay is used to assess the effect of this compound on keratinocyte migration.

Materials:

-

Human epidermal keratinocytes

-

12-well culture plates

-

Keratinocyte growth medium

-

Phosphate-buffered saline (PBS)

-

This compound (1 M stock in DMSO)

-

p200 pipette tips

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed human epidermal keratinocytes into 12-well plates at a density that allows them to reach 70-80% confluence within 24 hours.[9][10]

-

Once confluent, create a linear scratch in the center of each well using a sterile p200 pipette tip.[9][10]

-

Gently wash the wells twice with PBS to remove any detached cells.[9][10]

-

Replace the PBS with fresh keratinocyte growth medium containing either 1 mM this compound or a vehicle control (DMSO).

-

Capture images of the scratch in each well at 0 hours using an inverted microscope.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

Capture images of the same areas of the scratch at subsequent time points (e.g., 24 and 48 hours).

-

Measure the width of the scratch at multiple points for each image using ImageJ software.

-

Calculate the rate of wound closure by comparing the scratch width at different time points to the initial width.

Calcium Imaging

This protocol details the measurement of intracellular calcium concentration changes in response to this compound.

Materials:

-

Human epidermal keratinocytes cultured on glass coverslips

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound

-

Fluorescence microscope with a ratiometric imaging system

Procedure:

-

Culture human epidermal keratinocytes on glass coverslips until they reach 50-70% confluence.

-

Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.[1][11]

-

Wash the cells three times with HBS to remove extracellular dye.

-

Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope.

-

Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and record the emission at 510 nm.[1][11]

-

Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

-

Perfuse the cells with HBS containing 1 mM this compound and continue to record the fluorescence ratio.

-

Analyze the change in the F340/F380 ratio over time to determine the relative change in intracellular calcium concentration.

Western Blotting for Phosphorylated Erk1/2 and p38 MAPK

This method is used to detect the activation of Erk1/2 and p38 MAPK following this compound treatment.

Materials:

-

Human epidermal keratinocytes

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p-Erk1/2, total Erk1/2, p-p38 MAPK, and total p38 MAPK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture human epidermal keratinocytes to 80-90% confluence.

-

Treat the cells with 1 mM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells on ice using a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of Erk1/2 and p38 MAPK overnight at 4°C.[6][12][13][14][15]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The discovery of this compound's pro-regenerative effects on epithelial tissue via the olfactory receptor OR2AT4 has opened up a new and exciting avenue for therapeutic development in wound healing and hair loss. The well-defined signaling pathway, involving cAMP, Ca2+, Erk1/2, and p38 MAPK, provides clear targets for further investigation and drug design. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon and further explore the potential of this compound and other OR2AT4 agonists in regenerative medicine.

Future research should focus on several key areas. Firstly, a more comprehensive understanding of the downstream gene targets of the this compound-induced signaling cascade is needed. Secondly, the in vivo efficacy of this compound in various wound healing models needs to be further validated. Finally, the development of more potent and specific OR2AT4 agonists could lead to novel and effective treatments for a range of dermatological conditions characterized by impaired epithelial regeneration. The exploration of "olfactotherapy" for skin and hair disorders represents a promising frontier in dermatological science.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. researchgate.net [researchgate.net]

- 3. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Busse, D., Kudella, P., Grüning, N. M., Gisselmann, G., Ständer, S., Luger, T. et al. (2014). A Synthetic Sandalwood Odorant Induces Wound-Healing Processes in Human Keratinocytes via the Olfactory Receptor OR2AT4. Journal of Investigative Dermatology, 134, 2823-2832. - References - Scientific Research Publishing [scirp.org]

- 5. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gentisic Acid Stimulates Keratinocyte Proliferation through ERK1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Olfactory receptor OR2AT4 regulates human hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. med.virginia.edu [med.virginia.edu]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. ERK hyperactivation in epidermal keratinocytes impairs intercellular adhesion and drives Grover disease pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression and regulation of the ERK1/2 and p38 MAPK signaling pathways in periodontal tissue remodeling of orthodontic tooth movement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physiological Functions of Sandalore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandalore, a synthetic sandalwood odorant, has emerged as a significant modulator of physiological processes in non-olfactory tissues. This technical guide provides a comprehensive overview of the mechanisms of action and physiological functions of this compound, with a primary focus on its role as a selective agonist for the olfactory receptor OR2AT4. Through the activation of this receptor, this compound initiates a cascade of intracellular signaling events, leading to demonstrable effects on wound healing, hair growth, and potential applications in oncology. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Olfactory receptors (ORs), primarily known for their role in the sense of smell, are increasingly being identified in non-olfactory tissues, where they participate in a variety of physiological processes. This compound, a synthetic fragrance with a characteristic sandalwood scent, has been identified as a specific agonist of the ectopically expressed olfactory receptor OR2AT4.[1][2] This interaction triggers distinct signaling pathways that influence cell proliferation, migration, and apoptosis in various cell types, notably keratinocytes and hair follicles.[3][4] This guide delves into the molecular mechanisms and physiological consequences of this compound's activity, providing a technical foundation for further research and therapeutic development.

Mechanism of Action: OR2AT4 Activation and Downstream Signaling

This compound exerts its physiological effects primarily through the activation of OR2AT4, a G-protein coupled receptor.[3][5] Binding of this compound to OR2AT4 initiates a canonical olfactory signaling cascade, adapted to the specific cellular context.

Signaling Pathway

The activation of OR2AT4 by this compound leads to the following sequence of events:

-

G-protein Activation: this compound binding activates the associated G-protein.

-

Second Messenger Production: This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][6]

-

Calcium Influx: The rise in cAMP opens cyclic nucleotide-gated ion channels, resulting in an influx of extracellular calcium (Ca2+).[3][6]

-

MAPK Pathway Activation: The increase in intracellular Ca2+ and cAMP levels activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically leading to the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (Erk1/2) and p38 MAPK.[3][6]

This signaling cascade ultimately modulates gene expression and cellular behavior, leading to the observed physiological effects.

Physiological Functions and Quantitative Data

The activation of OR2AT4 by this compound has been shown to have significant physiological effects in different tissues.

Wound Healing in Keratinocytes

In human keratinocytes, this compound promotes wound healing by stimulating cell proliferation and migration.[3][6]

| Parameter | Effect of this compound | Reference |

| Cell Proliferation | Increased | [3][6] |

| Cell Migration | Increased | [3][6] |

| p-Erk1/2 Activation | Increased | [3][6] |

| p-p38 MAPK Activation | Increased | [3][6] |

Hair Growth in Hair Follicles

This compound has been demonstrated to promote hair growth by prolonging the anagen (growth) phase of the hair cycle.[4][7] This is achieved through the upregulation of the anti-apoptotic factor Insulin-like Growth Factor 1 (IGF-1).[8]

| Parameter | Effect of this compound | Reference |

| Anagen Phase Duration | Prolonged | [4] |

| IGF-1 Expression | Increased | [8] |

| Apoptosis of Hair Follicle Cells | Decreased | [4] |

A clinical trial involving a 1% this compound solution applied topically for 24 weeks showed a significant reduction in hair shedding and an increase in hair volume in female volunteers with telogen effluvium.[9][10]

Potential in Oncology

Preliminary studies have indicated that this compound may have anti-cancer properties. In leukemia cell lines, this compound has been shown to decrease cell viability in a concentration-dependent manner.[11] Further research is required to fully elucidate its potential as a therapeutic agent in oncology.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's physiological functions.

In Vitro Scratch Assay for Keratinocyte Migration

This assay is used to assess the effect of this compound on the migration of human keratinocytes.[12][13]

Protocol:

-

Cell Seeding: Seed human keratinocytes in a 12-well plate at a density that allows them to reach 70-80% confluency within 24 hours.[14]

-

Scratch Creation: Once confluent, create a scratch in the cell monolayer using a sterile 1 mm pipette tip.[14]

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing either this compound at the desired concentration or a vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 4-8 hours) for 24-48 hours using a phase-contrast microscope.[14]

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Calcium Imaging in Keratinocytes

This protocol details the measurement of intracellular calcium concentration changes in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.[15][16]

Protocol:

-

Cell Preparation: Culture human keratinocytes on glass coverslips.

-

Dye Loading: Prepare a 1 mg/ml Fura-2 AM stock solution in DMSO. Load the cells with 1 µg/ml Fura-2 AM in a recording buffer for 30 minutes at room temperature.[16]

-

Washing: Wash the cells with the recording buffer for 30 minutes at room temperature to allow for the de-esterification of the dye.[16]

-

Imaging Setup: Mount the coverslip in an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.

-

Image Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at 505 nm.[17] Acquire images at regular intervals (e.g., every 1-10 seconds).[16]

-

Stimulation: Perfuse the cells with a solution containing this compound and continue image acquisition to record the change in the 340/380 nm fluorescence ratio, which corresponds to the change in intracellular calcium concentration.

Human Hair Follicle Organ Culture

This ex vivo model is used to study the effects of this compound on hair growth.[18][19][20]

Protocol:

-

Follicle Isolation: Isolate anagen hair follicles from human scalp skin samples obtained from cosmetic surgery under a dissecting microscope.[20]

-

Culture: Place individual hair follicles in a 24-well plate containing Williams E medium supplemented with hydrocortisone, insulin, penicillin, and L-glutamine.[20]

-

Treatment: Add this compound or a vehicle control to the culture medium.

-

Incubation: Incubate the hair follicles for several days (e.g., 6-8 days).

-

Analysis: Measure hair shaft elongation daily. At the end of the experiment, follicles can be processed for immunohistochemistry to analyze protein expression (e.g., IGF-1) or for TUNEL staining to assess apoptosis.[21]

siRNA Knockdown of OR2AT4

This technique is used to confirm that the effects of this compound are specifically mediated by OR2AT4.[22][23][24]

Protocol:

-

Cell Seeding: Seed human keratinocytes to be 70% confluent on the day of transfection.[24]

-

siRNA Preparation: Dilute OR2AT4-specific siRNA or a non-targeting control siRNA in an appropriate buffer.

-

Transfection: Mix the diluted siRNA with a transfection reagent (e.g., Lipofectamine RNAiMAX) and incubate to allow complex formation.[24] Add the siRNA-lipid complex to the cells and incubate for 6 hours.[24]

-

Post-transfection: Replace the transfection medium with fresh culture medium and incubate for 24-72 hours to allow for gene silencing.

-

Verification: Assess the knockdown efficiency by measuring OR2AT4 mRNA (qRT-PCR) or protein (Western blot) levels.

-

Functional Assay: Treat the transfected cells with this compound and perform functional assays (e.g., proliferation, migration) to determine if the effects of this compound are diminished in the absence of OR2AT4.

Conclusion

This compound represents a fascinating example of a synthetic odorant with significant and specific physiological functions beyond its use in fragrances. Its action as an agonist for the ectopically expressed olfactory receptor OR2AT4 opens up new avenues for therapeutic interventions in dermatology, particularly in the areas of wound healing and hair loss. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other OR-targeting compounds. Future research should focus on elucidating the full spectrum of this compound's physiological roles and optimizing its delivery for clinical applications.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medkoo.com [medkoo.com]

- 3. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olfactory receptor OR2AT4 regulates human hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. sciencealert.com [sciencealert.com]

- 8. mahairtransplant.com [mahairtransplant.com]

- 9. Topical odorant application of the specific olfactory receptor OR2AT4 agonist, this compound® , improves telogen effluvium-associated parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of (−)-epigallocatechin gallate, a novel olfactory receptor 2AT4 agonist that regulates proliferation and apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.virginia.edu [med.virginia.edu]

- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 16. moodle2.units.it [moodle2.units.it]

- 17. hellobio.com [hellobio.com]

- 18. Human hair follicle organ culture: theory, application and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. siRNA knockdown [protocols.io]

Sandalore's Impact on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandalore, a synthetic sandalwood odorant, has emerged as a significant modulator of cellular signaling pathways, primarily through its interaction with the ectopic olfactory receptor OR2AT4. This technical guide provides an in-depth analysis of the molecular mechanisms initiated by this compound in various cell types, with a particular focus on keratinocytes and cancer cells. It details the activation of downstream signaling cascades, including the cyclic adenosine monophosphate (cAMP), calcium (Ca2+), and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. Furthermore, this guide presents quantitative data on the cellular responses to this compound, such as proliferation, migration, and apoptosis, and provides detailed protocols for the key experimental assays cited. The information is supplemented with visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's cellular impact.

Introduction